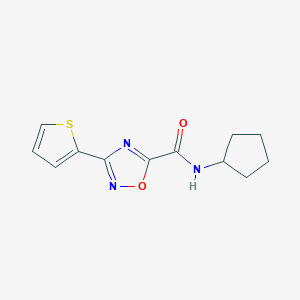![molecular formula C23H28FN5O2 B6068043 4-[(2-fluorophenyl)methyl]-3-[2-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one](/img/structure/B6068043.png)
4-[(2-fluorophenyl)methyl]-3-[2-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-fluorophenyl)methyl]-3-[2-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylpyridinyl group, and a piperazinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-fluorophenyl)methyl]-3-[2-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Core: The piperazine core is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.
Attachment of the Methylpyridinyl Group: The methylpyridinyl group is attached through a coupling reaction with a suitable pyridine derivative.
Formation of the Piperazinone Ring: The final step involves the cyclization of the intermediate to form the piperazinone ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
4-[(2-fluorophenyl)methyl]-3-[2-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl and methylpyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-[(2-fluorophenyl)methyl]-3-[2-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating neurological disorders and psychiatric conditions.
Pharmacology: Studied for its binding affinity to various receptors and its potential as a drug candidate.
Biochemistry: Used in research to understand its interaction with biological macromolecules.
Industrial Chemistry: Explored for its potential use in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 4-[(2-fluorophenyl)methyl]-3-[2-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
- 4-[(2-fluorophenyl)methyl]-3-[2-[4-(2-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one
- 4-[(2-chlorophenyl)methyl]-3-[2-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one
Uniqueness
4-[(2-fluorophenyl)methyl]-3-[2-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and selectivity for certain molecular targets. Additionally, the combination of the piperazinone and methylpyridinyl groups contributes to its distinct pharmacological profile.
属性
IUPAC Name |
4-[(2-fluorophenyl)methyl]-3-[2-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN5O2/c1-17-5-4-8-21(26-17)27-11-13-28(14-12-27)22(30)15-20-23(31)25-9-10-29(20)16-18-6-2-3-7-19(18)24/h2-8,20H,9-16H2,1H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHQLMSSLFQRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCN(CC2)C(=O)CC3C(=O)NCCN3CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2,1,3-benzothiadiazol-5-ylmethyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6067966.png)
![1-(3-cyclohexen-1-ylcarbonyl)-4-[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B6067971.png)
![ETHYL 3-(4-METHOXYPHENYL)-3-[(6-NITRO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]PROPANOATE](/img/structure/B6067977.png)

![N,N-dimethyl-1-[4-[1-(3-methylphenyl)pyrazol-4-yl]pyrimidin-2-yl]pyrrolidin-3-amine](/img/structure/B6067992.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6067993.png)
![5-(4-chlorophenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6067998.png)
![11-(2,6-difluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6068004.png)
![N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-N-methyl-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6068006.png)
![5-(4-Ethoxyphenyl)-6-ethyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one](/img/structure/B6068018.png)
![(5Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-imino-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-1,3-thiazolidin-4-one](/img/structure/B6068024.png)
![N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B6068032.png)
![methyl 4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}benzoate](/img/structure/B6068040.png)
![4-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZAMIDE](/img/structure/B6068041.png)
